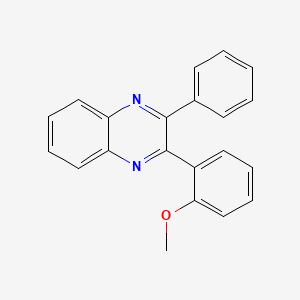
2-(2-methoxyphenyl)-3-phenylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-3-phenylquinoxaline, also known as MPQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging. It has shown promise as a tool for studying the uptake and transport of molecules in cells. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects on cancer cell lines.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is believed to involve the inhibition of mitochondrial function and the induction of apoptosis in cancer cells. 2-(2-methoxyphenyl)-3-phenylquinoxaline has also been shown to interact with proteins involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit mitochondrial function, and alter the expression of genes involved in cell signaling pathways. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenyl)-3-phenylquinoxaline in lab experiments is its high purity and stability. It has also been shown to have low toxicity in vitro. However, its cytotoxic effects on cancer cells may limit its use in certain experiments. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
Zukünftige Richtungen
For research involving 2-(2-methoxyphenyl)-3-phenylquinoxaline include exploring its potential use as a fluorescent probe, its antioxidant properties, and its use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(2-methoxyphenyl)-3-phenylquinoxaline involves the reaction of 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 2-(2-methoxyphenyl)-3-phenylquinoxaline. This method has been optimized to produce high yields of pure 2-(2-methoxyphenyl)-3-phenylquinoxaline.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-3-phenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-24-19-14-8-5-11-16(19)21-20(15-9-3-2-4-10-15)22-17-12-6-7-13-18(17)23-21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHTAWTWPMOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
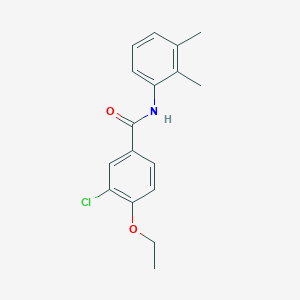
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
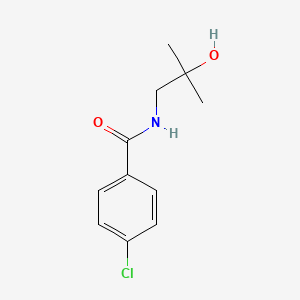
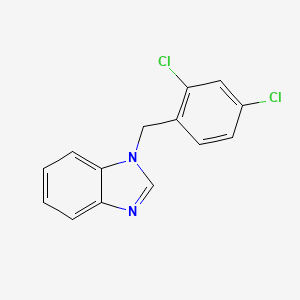
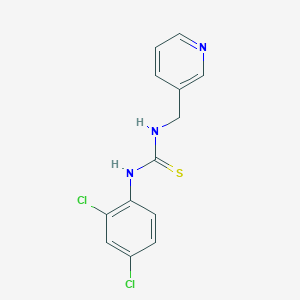
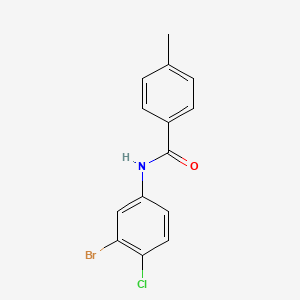
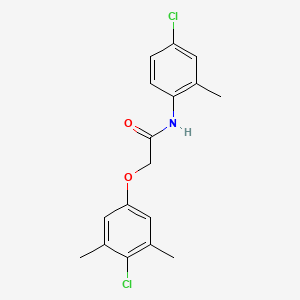
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)